molecular formula C12H14FNO B12239231 N-(5-fluoro-2-methylphenyl)pent-4-enamide

N-(5-fluoro-2-methylphenyl)pent-4-enamide

Cat. No.: B12239231
M. Wt: 207.24 g/mol
InChI Key: MWCFBEJJJVCFGL-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)pent-4-enamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pent-4-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-fluoro-2-methylphenyl)pent-4-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-methylaniline and pent-4-enoic acid.

    Amidation Reaction: The 5-fluoro-2-methylaniline is reacted with pent-4-enoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(5-fluoro-2-methylphenyl)pent-4-enamide can undergo oxidation reactions, particularly at the pent-4-enamide moiety, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form N-(5-fluoro-2-methylphenyl)pentanamide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of N-(5-fluoro-2-methylphenyl)pentanamide.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-(5-fluoro-2-methylphenyl)pent-4-enamide is used as a building block in organic synthesis. It can be utilized in the preparation of more complex molecules and in the study of reaction mechanisms.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its structural features make it a candidate for investigating the effects of fluorine substitution on biological activity.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: The compound can be used in the development of agrochemicals and materials science. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)pent-4-enamide involves its interaction with specific molecular targets. The fluorine atom and the amide moiety play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N-(5-fluoro-2-methylphenyl)acetamide
  • N-(5-fluoro-2-methylphenyl)prop-2-enamide
  • 4,5,5-trifluoro-N-(heteroaryl methyl)pent-4-enamide

Comparison:

  • N-(5-fluoro-2-methylphenyl)acetamide: This compound has a shorter carbon chain compared to N-(5-fluoro-2-methylphenyl)pent-4-enamide, which may affect its reactivity and biological activity.
  • N-(5-fluoro-2-methylphenyl)prop-2-enamide: The presence of a prop-2-enamide moiety instead of a pent-4-enamide moiety results in different chemical and physical properties.
  • 4,5,5-trifluoro-N-(heteroaryl methyl)pent-4-enamide: The trifluoromethyl group and heteroaryl substitution introduce additional steric and electronic effects, making this compound distinct in terms of reactivity and applications.

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)pent-4-enamide

InChI

InChI=1S/C12H14FNO/c1-3-4-5-12(15)14-11-8-10(13)7-6-9(11)2/h3,6-8H,1,4-5H2,2H3,(H,14,15)

InChI Key

MWCFBEJJJVCFGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CCC=C

Origin of Product

United States

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